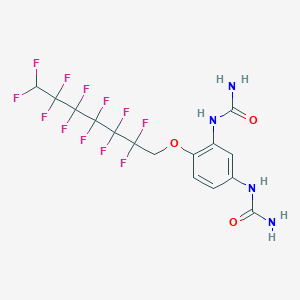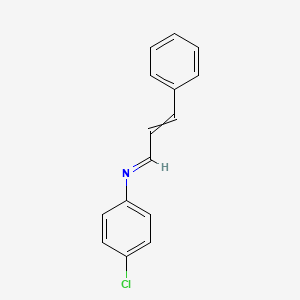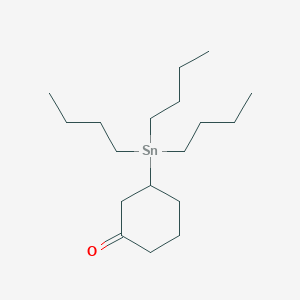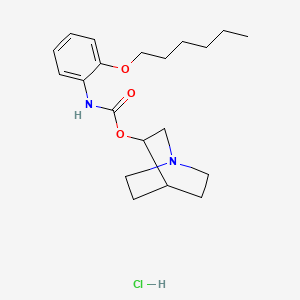
1,1'-(4-((2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl)oxy)-1,3-phenylene)diurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(4-((2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl)oxy)-1,3-phenylene)diurea is a synthetic organic compound characterized by the presence of a phenylene group substituted with a dodecafluoroheptyl ether and two urea groups. This compound is notable for its unique chemical structure, which imparts specific properties such as high thermal stability and resistance to chemical degradation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(4-((2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl)oxy)-1,3-phenylene)diurea typically involves the reaction of 4-(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyloxy)aniline with phosgene or a phosgene equivalent under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or chloroform. The reaction temperature is maintained at low to moderate levels to prevent decomposition of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product.
化学反応の分析
Types of Reactions
1,1’-(4-((2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl)oxy)-1,3-phenylene)diurea can undergo various chemical reactions, including:
Substitution Reactions: The phenylene ring can participate in electrophilic aromatic substitution reactions.
Hydrolysis: The urea groups can be hydrolyzed under acidic or basic conditions to form corresponding amines and carbon dioxide.
Oxidation and Reduction: The compound can be oxidized or reduced, although these reactions are less common due to the stability of the fluorinated groups.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.
Hydrolysis: Acidic or basic aqueous solutions at elevated temperatures.
Oxidation and Reduction: Strong oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products
Substitution Reactions: Substituted phenylene derivatives.
Hydrolysis: Amines and carbon dioxide.
Oxidation and Reduction: Various oxidized or reduced derivatives depending on the specific reagents used.
科学的研究の応用
1,1’-(4-((2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl)oxy)-1,3-phenylene)diurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of advanced materials with unique properties such as high thermal stability and resistance to chemical degradation.
Biology: Investigated for its potential use in biological assays and as a component in biomaterials.
Medicine: Explored for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of high-performance polymers and coatings that require resistance to harsh chemical environments.
作用機序
The mechanism of action of 1,1’-(4-((2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl)oxy)-1,3-phenylene)diurea is primarily related to its chemical stability and resistance to degradation. The fluorinated groups provide a protective barrier that prevents chemical reactions with other substances, while the urea groups can form hydrogen bonds, contributing to the compound’s overall stability. The molecular targets and pathways involved are largely dependent on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate: A fluorous functional monomer used in surface functionalization and nanomaterial synthesis.
3-[(2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl)oxy]-N-(2,2,2-trifluoroethyl)aniline: Used in various chemical applications.
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl methacrylate: Utilized in the preparation of hybrid fluorous monolithic columns for nano-liquid chromatography.
Uniqueness
1,1’-(4-((2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl)oxy)-1,3-phenylene)diurea is unique due to the presence of both fluorinated groups and urea functionalities, which impart a combination of high thermal stability, chemical resistance, and the ability to form hydrogen bonds. This makes it particularly suitable for applications requiring robust and durable materials.
特性
分子式 |
C15H12F12N4O3 |
|---|---|
分子量 |
524.26 g/mol |
IUPAC名 |
[3-(carbamoylamino)-4-(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptoxy)phenyl]urea |
InChI |
InChI=1S/C15H12F12N4O3/c16-8(17)12(20,21)14(24,25)15(26,27)13(22,23)11(18,19)4-34-7-2-1-5(30-9(28)32)3-6(7)31-10(29)33/h1-3,8H,4H2,(H3,28,30,32)(H3,29,31,33) |
InChIキー |
WPSHTMROWCWDBX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1NC(=O)N)NC(=O)N)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(1,2-Diphenylpropoxy)carbonyl]-6-nitrobenzoic acid](/img/structure/B11964270.png)




![3-bromo-4-hydroxy-5-methoxybenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B11964310.png)


![2-(benzylamino)-9-methyl-3-{(E)-[(2-nitrophenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11964324.png)
![2-{(3Z)-2-Oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-YL}acetamide](/img/structure/B11964330.png)
![ethyl (2Z)-2-[1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11964334.png)
![1-Methyl-4-piperidinone 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B11964338.png)
![16-Hydroxy-9,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-6-one](/img/structure/B11964346.png)
